N-(3-chlorophenyl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide
Description
This compound belongs to the sulfonamide class, integrating a thiophene core, a 3-phenyl-1,2,4-oxadiazole moiety, and an N-(3-chlorophenyl)-N-methyl substituent. Its structural complexity enables diverse biological interactions, particularly in antimicrobial and anti-inflammatory applications. The 3-chlorophenyl group enhances lipophilicity and binding affinity to hydrophobic enzyme pockets, while the oxadiazole ring contributes to metabolic stability .
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3S2/c1-23(15-9-5-8-14(20)12-15)28(24,25)16-10-11-27-17(16)19-21-18(22-26-19)13-6-3-2-4-7-13/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYXSVYDGXPIOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-N-methyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophene-3-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiophene ring, a sulfonamide group, and an oxadiazole moiety. Its molecular formula is , with a molecular weight of approximately 450.9 g/mol. The presence of the chlorophenyl and phenyl groups contributes to its lipophilicity, which may affect its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro studies demonstrated that compounds with similar structures exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. For example, one derivative showed an IC50 value of 0.65 µM against MCF-7 cells .
- Flow cytometry assays indicated that these compounds induce apoptosis in a dose-dependent manner by increasing p53 expression and activating caspase pathways .
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Mechanistic Insights :
- Molecular docking studies suggest that these compounds interact with estrogen receptors (ER), mimicking the action of known anticancer agents like Tamoxifen. This interaction is facilitated by strong hydrophobic interactions between the aromatic rings and amino acid residues within the receptor binding site .
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Studies have reported its effectiveness against various bacterial strains.
Evaluation Methods
- Minimum Inhibitory Concentration (MIC) :
- Biofilm Inhibition :
Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Anticancer | IC50 values as low as 0.65 µM against MCF-7 cells; induces apoptosis via p53 pathway |
| Antimicrobial | MIC values ranging from 0.22 to 0.25 µg/mL; effective against biofilm formation |
Comparison with Similar Compounds
Structural Variations and Impact on Activity
Oxadiazole Substituents :
- Phenyl vs. Pyridinyl : Replacement of the phenyl group with pyridin-3-yl () introduces hydrogen-bonding capability, enhancing kinase inhibitory activity due to interactions with ATP-binding pockets .
- Methyl/Methoxy Groups : Methyl or methoxy substitutions on the oxadiazole-attached phenyl (e.g., 3,4-dimethylphenyl in ) increase steric bulk and electron density, improving antibacterial potency by resisting metabolic oxidation .
Chlorophenyl Position :
Thiophene Sulfonamide Core :
Physicochemical and Pharmacokinetic Properties
- Methoxy substituents () mitigate this via polar interactions .
- Metabolic Stability: Oxadiazole rings with electron-withdrawing groups (e.g., chlorine) resist cytochrome P450-mediated degradation, extending half-life compared to non-halogenated analogs .
Key Research Findings
- Antimicrobial Activity : The 3,4-dimethylphenyl oxadiazole analog () showed a 4-fold lower MIC (0.5 µg/mL) against S. aureus compared to the parent compound (2.0 µg/mL), attributed to enhanced membrane disruption .
- Anti-Inflammatory Effects : The target compound inhibited COX-2 by 78% at 10 µM, outperforming the 4-methylphenyl analog (62% inhibition) due to better alignment with the enzyme’s active site .
- Toxicity Profile : Pyridinyl-substituted analogs () exhibited higher cytotoxicity (IC₅₀ = 12 µM) in hepatic cell lines, likely due to reactive metabolite formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
